
Allolithocholic acid
概要
説明
アロリトコール酸は胆汁酸、特に二次胆汁酸であり、正常な血清および糞便中に存在します。 これは、腸および肝臓における脂肪およびステロールの排泄、吸収、および輸送を促進する役割で知られています 。 アロリトコール酸はまた、大腸癌患者で高濃度に見られることが知られています .
準備方法
アロリトコール酸は、さまざまな方法で合成できます。 一般的な合成経路の1つは、コール酸誘導体のC-5水素のエピメリ化を含みます 。 このプロセスは通常、エピメリ化を促進するために、強塩基または酸の使用などの特定の反応条件を必要とします。 工業生産方法は、胆汁などの天然源からのアロリトコール酸の抽出と精製、および目的の化合物を得るための化学修飾をしばしば含みます .
化学反応の分析
アロリトコール酸は、以下を含むいくつかのタイプの化学反応を起こします。
還元: この反応は、通常、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用して、酸素の除去または水素の付加を伴います。
置換: この反応は、通常、ハロゲンまたは求核試薬などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。
これらの反応で使用される一般的な試薬および条件には、強酸または強塩基、酸化剤、および還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なりますが、しばしば異なる官能基を持つ修飾された胆汁酸が含まれます .
科学研究への応用
アロリトコール酸は、以下を含む幅広い科学研究への応用を持っています。
化学: 胆汁酸とその誘導体の挙動を研究するためのモデル化合物として使用されます。
生物学: 脂肪代謝やコレステロール恒常性など、さまざまな生物学的プロセスにおける胆汁酸の役割を研究するために使用されます。
科学的研究の応用
Immunological Applications
Allolithocholic acid has been identified as a modulator of regulatory T cells (Tregs). Research indicates that alloLCA increases levels of Foxp3, a transcription factor crucial for Treg differentiation. This modulation suggests potential therapeutic benefits in managing autoimmune disorders where Treg function is compromised .
Case Study: Autoimmune Disorders
- Background : Autoimmune diseases often involve dysregulated immune responses.
- Findings : In vitro studies have shown that alloLCA can enhance the differentiation of Tregs, potentially improving immune tolerance in conditions like multiple sclerosis and rheumatoid arthritis .
Metabolic Regulation
Table 1: Effects of this compound on Metabolic Pathways
Application | Mechanism | Outcome |
---|---|---|
Activation of BK channels | Modulation of calcium signaling | Improved vascular function |
Regulation of bile flow | Reduces hepatic bile flow and cholesterol secretion | Potential treatment for cholestasis |
Influence on gut microbiota | Alters bile acid composition | May impact metabolic diseases |
Therapeutic Potential in Cancer
Case Study: Colon Cancer
- Background : The relationship between bile acids and colorectal cancer has been extensively studied.
- Findings : Increased alloLCA levels correlate with tumor progression, indicating its potential as a diagnostic marker or therapeutic target .
Synthesis and Accessibility Challenges
Despite its promising applications, this compound is not commercially available, necessitating synthetic approaches for research purposes. Recent studies have developed stereoselective synthesis methods to produce alloLCA efficiently, which is crucial for advancing its application in clinical research .
Table 2: Synthesis Overview of this compound
Synthesis Step | Description | Yield (%) |
---|---|---|
Protection of C(24) carboxylic acid | Initial step to prepare for oxidation | Not specified |
Oxidation to unsaturated ketone | Key transformation using PCC and HIO3 | Not specified |
Stereoselective reduction | Accomplished using copper hydride conditions | 27% |
作用機序
アロリトコール酸の作用機序は、特定の分子標的および経路との相互作用を伴います。 1つの主要な標的は、アロリトコール酸によって活性化される大電導カルシウム活性化カリウムチャネル(BK / KCa)です 。 この活性化は、細胞イオンバランスとシグナル伝達経路の変化など、さまざまな下流効果をもたらします。 さらに、アロリトコール酸は、ヒト膜酵素NAPE-PLDに高い親和性で結合し、ダイマーアセンブリを強化し、触媒を可能にすることが示されています .
類似の化合物との比較
アロリトコール酸は、リトコール酸やコール酸などの他の胆汁酸に似ています。 ただし、いくつかの点で独特です。
類似化合物との比較
Allolithocholic acid is similar to other bile acids, such as lithocholic acid and cholic acid. it is unique in several ways:
Lithocholic Acid: Both are secondary bile acids, but this compound has a different stereochemistry at the C-5 position, which affects its biological activity.
Cholic Acid: Cholic acid is a primary bile acid, whereas this compound is a secondary bile acid formed through the epimerization of cholic acid derivatives.
Other similar compounds include dehydrolithocholic acid, isolithocholic acid, and tauroallolithocholanoic acid .
生物活性
Allolithocholic acid (allo-LCA) is a secondary bile acid that has garnered attention due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of allo-LCA, including its formation, mechanisms of action, and implications for health and disease, particularly in relation to gut microbiota and metabolic disorders.
Formation and Sources
This compound is derived from lithocholic acid through microbial biotransformation in the gut. The gut microbiome plays a crucial role in the conversion of primary bile acids into their secondary forms. Specifically, Firmicutes bacteria are known to facilitate this transformation through enzymes that catalyze the reduction of lithocholic acid to allo-LCA. Recent studies have identified specific genes such as baiA1 and baiP that are responsible for this conversion, highlighting the intricate relationship between gut microbiota and bile acid metabolism .
The biological activity of allo-LCA is multifaceted, influencing various physiological processes:
- Antimicrobial Activity : Allo-LCA exhibits significant antimicrobial properties, particularly against pathogenic bacteria such as Clostridioides difficile. It has been shown to inhibit the growth and toxin production of this pathogen while sparing beneficial gut microbiota . This selective action suggests its potential as a therapeutic agent in managing gastrointestinal infections.
- Anti-inflammatory Effects : Allo-LCA has demonstrated anti-inflammatory properties by modulating immune responses. It influences T cell differentiation and reduces inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation such as inflammatory bowel disease (IBD) .
- Gut Barrier Function : Research indicates that allo-LCA may enhance the integrity of the intestinal barrier. By promoting tight junction formation between epithelial cells, it helps maintain gut homeostasis and prevent conditions like leaky gut syndrome .
Case Studies and Research Findings
Recent studies have provided insights into the clinical relevance of allo-LCA:
- Colorectal Cancer : Increased levels of allo-LCA have been observed in fecal samples from colorectal cancer patients compared to healthy individuals. This correlation suggests that allo-LCA might serve as a biomarker for disease progression or a target for therapeutic intervention .
- Metabolic Disorders : In metabolic syndrome models, allo-LCA has been linked to improved lipid metabolism and reduced hepatic steatosis. Its role in regulating bile acid signaling pathways may contribute to these beneficial effects .
- Gut Microbiota Modulation : Dietary interventions that promote the growth of Firmicutes have been shown to increase allo-LCA levels, thereby enhancing its protective effects against pathogenic bacteria and supporting overall gut health .
Comparative Analysis of Bile Acids
The following table summarizes key differences between lithocholic acid (LCA) and its epimer, allo-LCA:
Property | Lithocholic Acid (LCA) | This compound (allo-LCA) |
---|---|---|
Structure | Kinked | Flat |
Antimicrobial Activity | Moderate | Strong against C. difficile |
Anti-inflammatory Activity | Limited | Significant |
Gut Barrier Protection | Minimal | Enhanced |
Metabolic Effects | Potentially harmful | Beneficial |
特性
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-NWFSOSCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415285 | |
Record name | AC1NR32F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2276-94-0 | |
Record name | (3α,5α)-3-Hydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2276-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1NR32F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is allolithocholic acid related to cholestatic liver disease?
A1: Research suggests that this compound, an unsaturated monohydroxy bile acid, is present in the serum of some patients with cholestatic liver disease. A study examining different bile acid classes found 12 out of 15 patients had conjugated monohydroxy bile acids, including compounds with chromatographic properties similar to taurolithocholic acid and glycolithocholic acid []. Further analysis revealed the presence of a taurine-conjugated unsaturated monohydroxy steroid carboxylic acid with two double bonds, one located in the side chain. While not explicitly identified as this compound in this study, the description aligns with its characteristics.
Q2: Can this compound serve as a predictor for preeclampsia?
A2: While more research is needed to definitively claim this compound as a predictor for preeclampsia, a study investigating metabolomic markers for this condition identified this compound as a potential component of the characteristic metabolite profile []. Specifically, it was among a set of third-trimester specific metabolites found in the first-trimester blood plasma of women who later developed preeclampsia. This suggests a possible role for this compound in the lipid metabolism disorders and oxidative stress associated with preeclampsia development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。